3,4,5-Piperidinetriol, 1-ethyl-2-(hydroxymethyl)-, (2R,3R,4R,5S)-
Overview
Description
N-ethyl-1-deoxynojirimycin is a hydroxypiperidine derivative known for its biological activity, particularly as an alpha-glucosidase inhibitor. This compound is structurally related to 1-deoxynojirimycin, which is commonly found in mulberry leaves and has been studied for its potential therapeutic applications in diabetes, obesity, and viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-deoxynojirimycin typically involves the modification of 1-deoxynojirimycin. One common method includes the alkylation of 1-deoxynojirimycin with ethyl iodide under basic conditions to introduce the ethyl group at the nitrogen atom . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production of N-ethyl-1-deoxynojirimycin can be achieved through microbial fermentation, leveraging genetically engineered strains of bacteria such as Bacillus and Streptomyces . These microorganisms can be optimized to produce high yields of 1-deoxynojirimycin, which can then be chemically modified to obtain N-ethyl-1-deoxynojirimycin.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-deoxynojirimycin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, 1-deoxynojirimycin.
Substitution: N-ethyl-1-deoxynojirimycin can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alkyl halides (e.g., ethyl iodide) in the presence of a base (e.g., potassium carbonate) are used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
N-ethyl-1-deoxynojirimycin has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in inhibiting glycosidases, which are enzymes involved in carbohydrate metabolism.
Medicine: It has potential therapeutic applications in treating diabetes by inhibiting alpha-glucosidase, thereby reducing blood sugar levels.
Mechanism of Action
N-ethyl-1-deoxynojirimycin exerts its effects primarily by inhibiting alpha-glucosidase, an enzyme that breaks down carbohydrates into glucose . By binding to the active site of the enzyme, it prevents the substrate from accessing the catalytic site, thereby reducing the rate of carbohydrate hydrolysis and subsequent glucose absorption . This mechanism is beneficial in managing postprandial blood glucose levels in diabetic patients.
Comparison with Similar Compounds
Similar Compounds
1-Deoxynojirimycin: The parent compound, known for its alpha-glucosidase inhibitory activity.
N-methyl-1-deoxynojirimycin: Another derivative with similar biological activity but different pharmacokinetic properties.
Voglibose and Acarbose: Commercial alpha-glucosidase inhibitors used in diabetes treatment.
Uniqueness
N-ethyl-1-deoxynojirimycin is unique due to its enhanced lipophilicity compared to 1-deoxynojirimycin, which improves its bioavailability and therapeutic potential . Additionally, its specific structural modifications allow for more targeted interactions with alpha-glucosidase, making it a potent inhibitor with fewer side effects compared to other similar compounds .
Properties
IUPAC Name |
(2R,3R,4R,5S)-1-ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-2-9-3-6(11)8(13)7(12)5(9)4-10/h5-8,10-13H,2-4H2,1H3/t5-,6+,7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYOICKCVBMUPS-ULAWRXDQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C(C1CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90222754 | |
Record name | 3,4,5-Piperidinetriol, 1-ethyl-2-(hydroxymethyl)-, (2R,3R,4R,5S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90222754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72458-42-5 | |
Record name | 3,4,5-Piperidinetriol, 1-ethyl-2-(hydroxymethyl)-, (2R,3R,4R,5S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072458425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,5-Piperidinetriol, 1-ethyl-2-(hydroxymethyl)-, (2R,3R,4R,5S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90222754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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